N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride (CAS 1048649-03-1): A Comprehensive Technical Guide
N,N-Diethylpyrrolidine-2-carboxamide Hydrochloride (CAS 1048649-03-1): A Comprehensive Technical Guide
Executive Summary
N,N-Diethylpyrrolidine-2-carboxamide hydrochloride (CAS 1048649-03-1) is a highly versatile chiral building block and secondary amine scaffold derived from proline[1]. In modern drug discovery, the incorporation of the N,N-diethylamide moiety provides a strategic method for increasing the lipophilicity (LogP) and steric bulk of a pharmacophore, which can significantly modulate the pharmacokinetic profile and target-binding affinity of the resulting drug candidates.
While the free base form (CAS 1018331-52-6) is commonly utilized[2], isolating and storing the compound as a hydrochloride salt protects the secondary amine from atmospheric oxidation and prevents the formation of carbamates via CO₂ absorption, ensuring stoichiometric precision during subsequent synthetic coupling steps.
Physicochemical Profiling
Understanding the physicochemical baseline of this scaffold is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N,N-diethylpyrrolidine-2-carboxamide hydrochloride | [1] |
| CAS Number (HCl Salt) | 1048649-03-1 | [1] |
| CAS Number (Free Base) | 1018331-52-6 | [2] |
| Molecular Formula (Salt) | C₉H₁₉ClN₂O | [1] |
| Molecular Weight (Free Base) | 170.25 g/mol | [2] |
| Physical Form | Viscous oil / Hygroscopic solid | [1] |
| Storage Temperature | Room Temperature (Desiccated) |[1] |
Mechanistic Role in Drug Discovery
Proline-derived amides act as privileged scaffolds in medicinal chemistry. Specifically, N,N-diethylpyrrolidine-2-carboxamide has been successfully deployed as the core nucleophile in the synthesis of novel antibacterial α-toluenesulfonamides .
In a comparative structure-activity relationship (SAR) study, the conjugation of this scaffold with α-toluenesulfonyl chloride yielded 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (Compound α-T2a) [3]. This specific structural modification resulted in a highly potent antibacterial motif.
Table 2: Comparative Antibacterial Activity (MIC Values)
| Compound Code | Structural Modification | Target Strain | MIC (μg/mL) |
|---|---|---|---|
| α-T2a | N,N-diethylpyrrolidine-2-carboxamide core | S. aureus | 3.12[3] |
| α-T2j | Propanamide derivative | E. coli | 12.5[3] |
Application of the scaffold in synthesizing antibacterial α-toluenesulfonamide derivatives.
Synthetic Methodology: A Self-Validating Protocol
To ensure synthetic integrity, the preparation of N,N-diethylpyrrolidine-2-carboxamide hydrochloride from L-proline must follow a strict, self-validating workflow. The protocol below embeds causality and in-process analytical checkpoints to guarantee high yield and enantiomeric purity.
Synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide hydrochloride from L-proline.
Step 1: Amidation of Boc-L-Proline
Reagents: Boc-L-Proline (1.0 eq), Diethylamine (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), anhydrous DCM.
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Dissolve Boc-L-Proline in anhydrous DCM at 0 °C under an inert argon atmosphere.
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Add HOBt and EDC·HCl sequentially. Stir for 15 minutes to form the active ester.
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Add Diethylamine dropwise, followed by DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality of Reagent Choice: EDC·HCl is explicitly chosen over DCC. DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to filter away from oily intermediates. EDC generates a water-soluble urea byproduct that is easily partitioned into the aqueous phase during the standard wash. HOBt is critical here; it suppresses the racemization of the α-chiral center of proline by rapidly intercepting the highly reactive O-acylisourea intermediate.
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Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM (stain with Ninhydrin). Complete consumption of the Boc-L-Proline spot validates the end of the reaction.
Step 2: Boc Deprotection and Salt Formation
Reagents: 4M HCl in Dioxane.
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Dissolve the purified Boc-N,N-diethylprolinamide in a minimal amount of anhydrous DCM.
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Add 10 equivalents of 4M HCl in Dioxane at 0 °C. Stir for 2 hours at room temperature.
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Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt. Triturate with cold diethyl ether to remove non-polar impurities.
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Causality of Reagent Choice: Anhydrous HCl in dioxane is utilized rather than aqueous TFA or hydrochloric acid. The strictly anhydrous environment prevents the nucleophilic hydrolysis of the newly formed diethylamide bond. Furthermore, the HCl salt often precipitates directly from the ethereal solvent, driving the deprotection equilibrium forward and bypassing the need for complex chromatographic purification.
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Self-Validation Checkpoint 2: Analyze the triturated product via LC-MS. The disappearance of the [M+H]+ peak corresponding to the Boc-protected intermediate and the emergence of the free base mass (m/z ~171.2) confirms successful cleavage.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized or procured N,N-diethylpyrrolidine-2-carboxamide hydrochloride, the following analytical signatures must be verified:
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¹H NMR (400 MHz, D₂O): Look for the absence of the intense singlet at ~1.40 ppm (confirming complete Boc removal). The N,N-diethyl groups will present as two distinct overlapping quartets (~3.3-3.5 ppm) and triplets (~1.0-1.2 ppm) due to the restricted rotation around the tertiary amide bond (rotamers).
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Mass Spectrometry (ESI-MS): Expected [M+H]⁺ for the free base C₉H₁₈N₂O is 171.2 m/z.
References
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Title: Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts Source: Pakistan Journal of Biological Sciences (Indexed in PubMed) URL: [Link]
